

SAR studies of 5-Chloro-2-(trifluoromethyl)benzonitrile analogs

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Compound of Interest

Compound Name: 5-Chloro-2-(trifluoromethyl)benzonitrile

Cat. No.: B1318783

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A comprehensive analysis of the structure-activity relationships (SAR) of analogs based on a trifluoromethyl-substituted scaffold reveals critical insights for the development of potent anticancer agents. This guide compares the performance of various 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, providing experimental data and methodologies for researchers in drug discovery.

Structure-Activity Relationship (SAR) Studies

The core structure investigated is the 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine scaffold. Modifications at the N-3 and C-7 positions have been systematically evaluated to determine their impact on anticancer activity.

Data Summary of Anticancer Activity

The in vitro antiproliferative activity of the synthesized compounds was evaluated against a panel of human cancer cell lines, including melanoma (C32, A375), prostate cancer (DU145), and breast cancer (MCF-7/WT), as well as normal cell lines (CHO-K1, HaCaT). The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: Anticancer Activity of 7-oxo-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives (2a-e)

Compound	R	C32 IC50 (μ M)	A375 IC50 (μ M)	DU145 IC50 (μ M)	MCF- 7/WT IC50 (μ M)	CHO-K1 IC50 (μ M)	HaCaT IC50 (μ M)
2a	H	>100	>100	>100	>100	>100	>100
2b	Phenyl	30.5	32.7	45.5	60.1	>100	50.5
2c	4-Methylphenyl	40.2	43.1	55.3	70.8	>100	65.2
2d	4-Methoxyphenyl	55.6	60.3	70.1	85.4	>100	80.3
2e	4-Chlorophenyl	35.8	38.2	50.4	65.7	>100	55.9

Table 2: Anticancer Activity of 7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives (3a-e)

Compound	R	C32 IC50 (μ M)	A375 IC50 (μ M)	DU145 IC50 (μ M)	MCF- 7/WT IC50 (μ M)	CHO-K1 IC50 (μ M)	HaCaT IC50 (μ M)
3a	H	>100	>100	>100	>100	>100	>100
3b	Phenyl	24.4	25.4	33.5	40.2	75.5	33.5
3c	4-Methylphenyl	35.1	38.9	48.2	55.6	>100	48.3
3d	4-Methoxyphenyl	45.7	50.1	60.8	70.3	>100	65.4
3d	4-Chlorophenyl	28.9	30.7	40.1	48.9	80.1	40.6

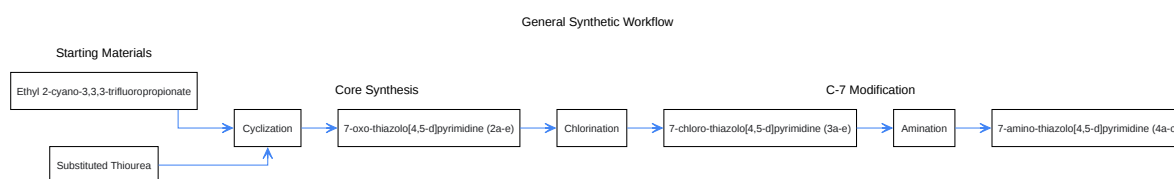
Table 3: Anticancer Activity of 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives (4a-c)

Compound	R	R'	C32 IC50 (μ M)	A375 IC50 (μ M)	DU145 IC50 (μ M)	MCF- 7/WT IC50 (μ M)	CHO-K1 IC50 (μ M)	HaCaT IC50 (μ M)
4a	Phenyl	H	50.3	55.8	65.2	75.9	>100	70.1
4b	Phenyl	Phenyl	33.8	36.4	45.7	55.2	>100	48.6
4c	4-Chlorophenyl	4-Chlorophenyl	30.1	32.9	42.3	50.8	85.4	45.2

Experimental Protocols

General Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

A general synthetic scheme was employed for the preparation of the title compounds, starting from commercially available materials. The key steps involved the construction of the thiazolo[4,5-d]pyrimidine core followed by substitutions at the C-7 position.



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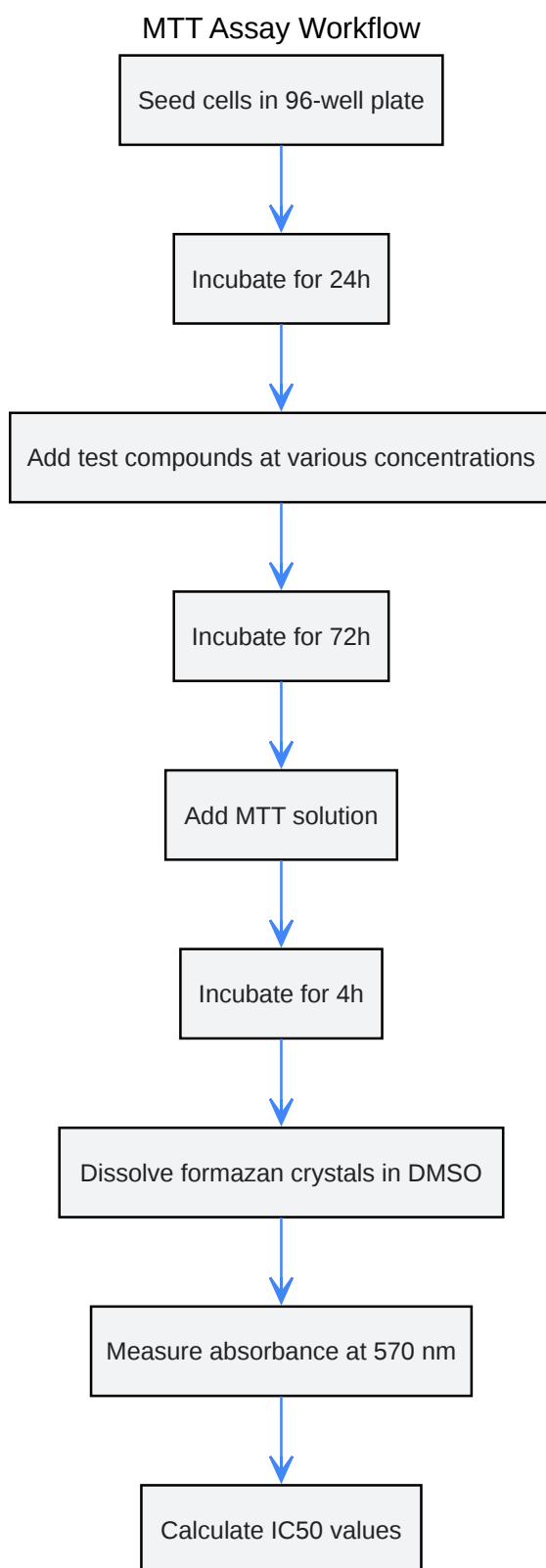
Caption: General workflow for the synthesis of target compounds.

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer and normal cells were seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.
- **Compound Treatment:** The cells were treated with various concentrations of the test compounds (ranging from 0.1 to 100 μ M) and incubated for another 72 hours.
- **MTT Assay:** After incubation, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

- Absorbance Measurement: The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
- IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.



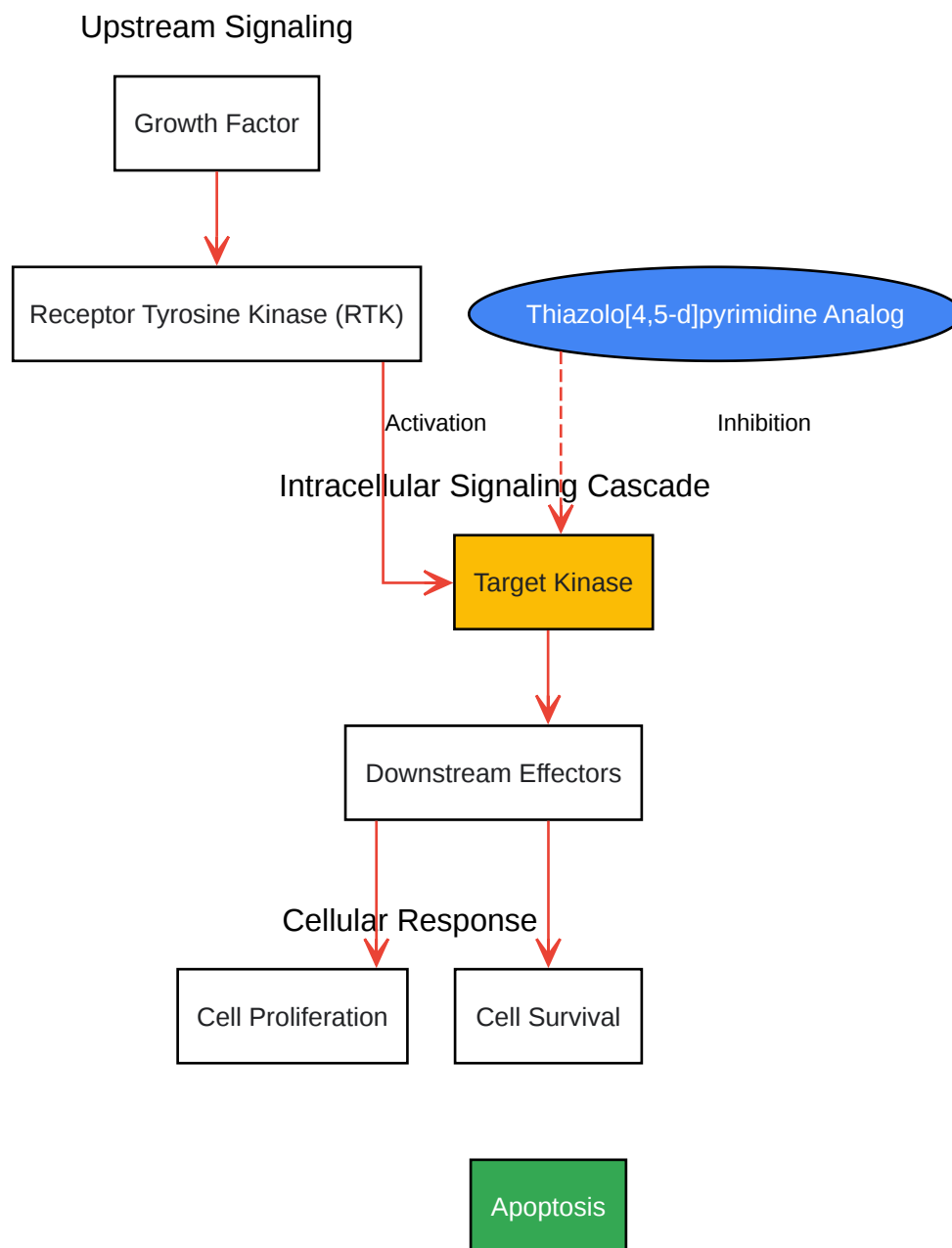
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Caption: Experimental workflow for the in vitro MTT assay.

Signaling Pathway

While the specific mechanism of action for these compounds was not fully elucidated in the primary reference, many thiazole-containing compounds are known to act as kinase inhibitors. The trifluoromethylphenyl moiety often plays a crucial role in binding to the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.

Hypothesized Kinase Inhibition Pathway



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